2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol
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Overview
Description
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and phenylhydrazinylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the hexose backbone, followed by the introduction of hydroxyl groups and phenylhydrazinylidene moieties. Common reagents used in these reactions include hydrazine derivatives, protecting groups for hydroxyl functionalities, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenylhydrazinylidene moieties can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while reduction of the phenylhydrazinylidene moieties yields amines.
Scientific Research Applications
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups and phenylhydrazinylidene moieties play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(hydroxymethyl)-3-[(1E,3E,5E)-1,3,5-undecatrien-1-yl]-1,4-benzenediol
- Hydroxymethyl-functionalized compounds
Uniqueness
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is unique due to its combination of hydroxyl groups and phenylhydrazinylidene moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4746-18-3 |
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Molecular Formula |
C24H32N4O9 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H32N4O9/c29-12-18-21(33)22(34)23(35)24(37-18)36-13-17(30)20(32)19(31)16(28-27-15-9-5-2-6-10-15)11-25-26-14-7-3-1-4-8-14/h1-11,17-24,26-27,29-35H,12-13H2/b25-11+,28-16+ |
InChI Key |
WLANDTMKELMBJW-DMYHQRBDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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